1-(5-Nitroquinolin-8-yl)piperidin-4-ol
Overview
Description
1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a chemical compound with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol It is characterized by the presence of a quinoline ring substituted with a nitro group at the 5-position and a piperidin-4-ol moiety at the 8-position
Scientific Research Applications
1-(5-Nitroquinolin-8-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
“1-(5-Nitroquinolin-8-yl)piperidin-4-ol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin or eye contact, it is recommended to wash with copious amounts of water for at least 15 minutes . In case of inhalation, one should remove to fresh air . In case of ingestion, one should wash out the mouth with copious amounts of water for at least 15 minutes .
Preparation Methods
The synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
1-(5-Nitroquinolin-8-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group on the quinoline ring can be susceptible to nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted quinoline compounds.
Mechanism of Action
The mechanism of action of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-4-ol moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
1-(5-Nitroquinolin-8-yl)piperidin-4-ol can be compared with other similar compounds such as:
- 1-(5-Nitroquinolin-6-yl)piperidin-4-ol
- 1-(5-Nitroquinolin-7-yl)piperidin-4-ol These compounds share the quinoline and piperidin-4-ol structures but differ in the position of the nitro group. The unique positioning of the nitro group in this compound may result in distinct chemical and biological properties, making it a compound of particular interest in research.
Properties
IUPAC Name |
1-(5-nitroquinolin-8-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-10-5-8-16(9-6-10)13-4-3-12(17(19)20)11-2-1-7-15-14(11)13/h1-4,7,10,18H,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSKNAOHRRYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674884 | |
Record name | 1-(5-Nitroquinolin-8-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-76-0 | |
Record name | 1-(5-Nitro-8-quinolinyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Nitroquinolin-8-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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